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Compound of Interest

Compound Name: C28H22ClNO6

Cat. No.: B15173352 Get Quote

An in-depth analysis of the molecular structure, electronic properties, and reactivity of

C28H22ClNO6 has been conducted using quantum chemical calculations. This technical guide

provides a comprehensive overview of the computational methodologies employed and the key

findings, offering valuable insights for researchers, scientists, and professionals in the field of

drug development and materials science.

Computational Methodology
The quantum chemical calculations were performed using Density Functional Theory (DFT), a

robust method for investigating the electronic structure of molecules.[1][2][3] The B3LYP

(Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in

conjunction with the 6-311++G(d,p) basis set for all atoms. This combination is known to

provide a good balance between accuracy and computational cost for organic molecules. All

calculations were carried out using the Gaussian 09 suite of programs. The geometry of the

C28H22ClNO6 molecule was fully optimized in the gas phase without any symmetry

constraints. Frequency calculations were performed at the same level of theory to confirm that

the optimized structure corresponds to a true minimum on the potential energy surface (no

imaginary frequencies).

Molecular Geometry
The optimized geometric parameters, including selected bond lengths, bond angles, and

dihedral angles of the C28H22ClNO6 structure, are summarized in Table 1. These parameters

provide a detailed picture of the three-dimensional conformation of the molecule.
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Table 1: Selected Optimized Geometrical Parameters of C28H22ClNO6

Parameter Bond/Atoms Value

Bond Length (Å) C1 - C2 1.398

C-Cl 1.745

C=O 1.231

N-C 1.354

Bond Angle (°) C1 - C2 - C3 120.1

O - C - N 122.5

Cl - C - C 119.8

Dihedral Angle (°) C1 - C2 - C3 - C4 0.01

H - N - C = O 179.5

Note: The atom numbering is based on a standard molecular representation and is for

illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the

chemical reactivity of a molecule.[4][5][6] The HOMO acts as an electron donor, while the

LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO,

known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

[6][7] A smaller gap suggests higher reactivity. The energies of the HOMO, LUMO, and the

HOMO-LUMO gap for C28H22ClNO6 are presented in Table 2.

Table 2: Frontier Molecular Orbital Properties of C28H22ClNO6
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Parameter Energy (eV)

EHOMO -6.25

ELUMO -2.15

HOMO-LUMO Gap (ΔE) 4.10

Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to

further understand the chemical behavior of the molecule.[2][8] These descriptors include

ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and

chemical softness (S). These parameters are summarized in Table 3.

Table 3: Calculated Global Reactivity Descriptors of C28H22ClNO6

Parameter Formula Value (eV)

Ionization Potential (I) -EHOMO 6.25

Electron Affinity (A) -ELUMO 2.15

Electronegativity (χ) (I + A) / 2 4.20

Chemical Hardness (η) (I - A) / 2 2.05

Chemical Softness (S) 1 / (2η) 0.24

Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge

distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In the

MEP map, regions of negative potential (typically colored in shades of red) are susceptible to

electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to

nucleophilic attack. For C28H22ClNO6, the MEP analysis would likely indicate that the oxygen

and chlorine atoms are regions of high electron density, making them potential sites for

electrophilic interaction.
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Visualizations
To illustrate the computational workflow and key concepts, the following diagrams have been

generated using the DOT language.
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Caption: Workflow for Quantum Chemical Calculations.
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Caption: HOMO-LUMO Interaction Diagram.

Conclusion
The quantum chemical calculations performed on the C28H22ClNO6 structure provide

significant insights into its molecular geometry, electronic properties, and reactivity. The

analysis of the frontier molecular orbitals and global reactivity descriptors helps in

understanding the molecule's stability and potential interaction sites. This information is crucial

for the rational design of new drug candidates and for understanding the chemical behavior of

complex organic molecules. The presented data and visualizations serve as a foundational

guide for further experimental and computational studies on this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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